Cas no 90-46-0 (Xanthydrol)

Xanthydrol structure
Xanthydrol structure
Nome del prodotto:Xanthydrol
Numero CAS:90-46-0
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00005057
CID:34565
PubChem ID:72861

Xanthydrol Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-xanthen-9-ol
    • 9-Hydroxyxanthene
    • C13H10O2
    • Xanthydrol
    • XANTHYDROL(RG)
    • 9-H-xanthen-9-ol
    • 9-hydroxy-9H-dibenzo[b,e]pyran
    • 9-Xanthenol
    • 9-Xanthydrol
    • Hydroxyxanthene
    • Xanthanol
    • Xanthen-9-ol
    • Xanthene,hydroxy
    • xanthene-9-ol
    • Xanthydrol solution
    • Xanthene, hydroxy-
    • NSC4038
    • 7131M69IKF
    • Xanthrol
    • Xanthydrol, 98%
    • Oprea1_119099
    • JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • WLN: T C666 BO IHJ IQ
    • STL283997
    • SBB069492
    • EINECS 201-996-1
    • NSC-4038
    • CHEMBL5204890
    • CS-W015654
    • EN300-19235
    • CARBAMICACID2,3-DIBROMOPROPYLESTER
    • CCRIS 1640
    • FT-0621674
    • WLN: T C666 BO IVJ EG D1- AT6N DOTJ
    • A843556
    • UNII-7131M69IKF
    • AS-35115
    • BDBM50599588
    • X0055
    • AMY23624
    • SCHEMBL521775
    • LS-162422
    • MFCD00005057
    • BRN 0010395
    • InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14
    • xanthydrol ; 9-Hydroxyxanthene
    • NSC 4038
    • AKOS000120607
    • AI3-01536
    • H-9000
    • 90-46-0
    • Q4021716
    • 5-17-04-00502 (Beilstein Handbook Reference)
    • DTXSID8059009
    • Xanthydrol, for the detection of urea, >=99.0% (HPLC)
    • Xanthen-9-ol (6CI, 7CI, 8CI)
    • Xanthene alcohol
    • NS00008884
    • MDL: MFCD00005057
    • Inchi: 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
    • Chiave InChI: JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • Sorrisi: OC1C2C(=CC=CC=2)OC2C1=CC=CC=2
    • BRN: 0010395

Proprietà calcolate

  • Massa esatta: 198.06808g/mol
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 198.06808g/mol
  • Massa monoisotopica: 198.06808g/mol
  • Superficie polare topologica: 29.5Ų
  • Conta atomi pesanti: 15
  • Complessità: 207
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 0.83 g/mL at 20 °C
  • Punto di fusione: 127-128 °C (lit.)
  • Punto di ebollizione: 275.53°C (rough estimate)
  • Punto di infiammabilità: Fahrenheit: 51,8 ° f< br / >Celsius: 11 ° C< br / >
  • Indice di rifrazione: 1.6620 (estimate)
  • Solubilità: methanol: 0.1 g/mL, clear
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 2.87400
  • Colore/forma: ~10% in methanol
  • Sensibilità: Light Sensitive

Xanthydrol Informazioni sulla sicurezza

Xanthydrol Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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Xanthydrol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ;  -50 °C
Riferimento
meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction
Fukui, Nami; Ueno, Kanako; Hada, Masahiko ; Fujii, Hiroshi, Inorganic Chemistry, 2021, 60(5), 3207-3217

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium amalgam Solvents: Ethanol ;  60 - 70 °C
Riferimento
Sodium amalgam
Buszek, Keith R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile ,  Water ;  20 - 90 min, pH 4.7, 20 °C
Riferimento
A Highly Reactive P450 Model Compound I
Bell, Seth R.; Groves, John T., Journal of the American Chemical Society, 2009, 131(28), 9640-9641

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Mercury ,  Sodium Solvents: Ethanol
Riferimento
Spasmolytics derived from xanthene
Goldberg, A. A.; Wragg, A. H., Journal of the Chemical Society, 1957, 4823, 4823-9

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 50 - 60 °C
Riferimento
Organic analysis reagent - synthesis method research of xanthydrol
Li, Gong-an; Liu, Jin-gui, Henan Shifan Daxue Xuebao, 2002, 30(2), 97-98

Synthetic Routes 6

Condizioni di reazione
Riferimento
Reduction of some carbonyl groups by ion exchange resin supported borohydride
Hu, Mougang; Chen, Jing; Chen, Fener; Chen, Jiawei, Zhongguo Yiyao Gongye Zazhi, 1991, 22(10), 461-2

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Acridan Solvents: Acetic acid
Riferimento
Reduction of xanthone and thioxanthone by acridan
Yunnikova, L. P.; Tigina, O. V., Zhurnal Organicheskoi Khimii, 1993, 29(3), 651-2

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Toluene
Riferimento
A process for preparing xanthene-9-carboxylic acid as intermediate for manufacturing propantheline bromide
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium amalgam Solvents: Ethanol
Riferimento
Xanthydrol
Holleman, A. F., Organic Syntheses, 1927, 7, 88-9

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium borohydride ;  0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Reagents: Water
Riferimento
Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters
Wang, Fei ; Nishimoto, Yoshihiro ; Yasuda, Makoto, Angewandte Chemie, 2022, 61(29),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 25 °C
Riferimento
A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated Compounds
Wei, Zeyuan; Li, Hengxu; Wang, Yujie ; Liu, Qiang, Angewandte Chemie, 2023, 62(23),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ;  14 h, rt
Riferimento
Reaction of benzyne with formamides and acetylimidazole
Okuma, Kentaro; Nojima, Akiko; Nakamura, Yuki; Matsunaga, Nahoko; Nagahora, Noriyoshi; et al, Bulletin of the Chemical Society of Japan, 2011, 84(3), 328-332

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ;  rt → reflux; 2 h, reflux
Riferimento
Research for synthesis of xanthydrol
Xu, Bo, Anhui Huagong, 2012, 38(3),

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, rt
Riferimento
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling
Tokairin, Yoshinori; Soloshonok, Vadim A.; Moriwaki, Hiroki; Konno, Hiroyuki, Amino Acids, 2019, 51(3), 419-432

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Acetonitrile ;  15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols
Okuma, Kentaro; Nojima, Akiko; Matsunaga, Nahoko; Shioji, Kosei, Organic Letters, 2009, 11(1), 169-171

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Ozone
Riferimento
Ozonization of xanthene
Matsui, Masaki; Miyamoto, Yoshihiko; Shibata, Katsuyoshi; Takase, Yoshimi, Bulletin of the Chemical Society of Japan, 1984, 57(2), 603-4

Xanthydrol Raw materials

Xanthydrol Preparation Products

Xanthydrol Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-46-0)9-Hydroxyxanthene
Numero d'ordine:1659515
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00
Prezzo ($):discuss personally

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